molecular formula C10H13NO3 B13574798 5'-Oxo-hexahydrospiro[cyclopropane-1,2'-pyrrolizine]-7'a-carboxylicacid

5'-Oxo-hexahydrospiro[cyclopropane-1,2'-pyrrolizine]-7'a-carboxylicacid

Cat. No.: B13574798
M. Wt: 195.21 g/mol
InChI Key: SUOAAHLHYDUYLD-UHFFFAOYSA-N
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Description

5’-Oxo-hexahydrospiro[cyclopropane-1,2’-pyrrolizine]-7’a-carboxylic acid is a spirocyclic compound characterized by its unique structure, where a cyclopropane ring is fused to a pyrrolizine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and structural rigidity, which can enhance its interaction with molecular targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Oxo-hexahydrospiro[cyclopropane-1,2’-pyrrolizine]-7’a-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common approach includes the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic structure. For instance, the reaction of a cyclopropane derivative with a pyrrolizine precursor in the presence of a strong acid like sulfuric acid can yield the desired spirocyclic compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

5’-Oxo-hexahydrospiro[cyclopropane-1,2’-pyrrolizine]-7’a-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketone groups to alcohols.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols .

Scientific Research Applications

5’-Oxo-hexahydrospiro[cyclopropane-1,2’-pyrrolizine]-7’a-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5’-Oxo-hexahydrospiro[cyclopropane-1,2’-pyrrolizine]-7’a-carboxylic acid involves its interaction with specific molecular targets. The spirocyclic structure provides rigidity, enhancing its binding affinity to enzymes or receptors. This interaction can modulate biological pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Spiro[cyclopropane-1,2’-pyrrolidine]: Similar in structure but lacks the oxo group.

    Spiro[cyclopropane-1,2’-pyrrolizine]: Similar but without the carboxylic acid group.

Uniqueness

5’-Oxo-hexahydrospiro[cyclopropane-1,2’-pyrrolizine]-7’a-carboxylic acid is unique due to the presence of both the oxo and carboxylic acid groups, which can enhance its reactivity and potential biological activity compared to its analogs .

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

3-oxospiro[1,2,5,7-tetrahydropyrrolizine-6,1'-cyclopropane]-8-carboxylic acid

InChI

InChI=1S/C10H13NO3/c12-7-1-2-10(8(13)14)5-9(3-4-9)6-11(7)10/h1-6H2,(H,13,14)

InChI Key

SUOAAHLHYDUYLD-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC3(CC3)CN2C1=O)C(=O)O

Origin of Product

United States

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